molecular formula C23H27N3O6S B360195 N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide CAS No. 921119-63-3

N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide

Cat. No.: B360195
CAS No.: 921119-63-3
M. Wt: 473.5g/mol
InChI Key: FLISNAYMUONFFZ-UHFFFAOYSA-N
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Description

N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a piperidine ring, and a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1,3-benzodioxole with an appropriate amine to form the benzodioxol-5-ylmethylamine intermediate. This intermediate is then reacted with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

921119-63-3

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H27N3O6S/c27-22(25-14-17-8-9-20-21(13-17)32-16-31-20)10-11-24-23(28)18-5-4-12-26(15-18)33(29,30)19-6-2-1-3-7-19/h1-3,6-9,13,18H,4-5,10-12,14-16H2,(H,24,28)(H,25,27)

InChI Key

FLISNAYMUONFFZ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC(=O)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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